molecular formula C3H2O10Yb2 B3069285 Ytterbium(III) Carbonate Hydrate CAS No. 342385-48-2

Ytterbium(III) Carbonate Hydrate

Cat. No.: B3069285
CAS No.: 342385-48-2
M. Wt: 544.1
InChI Key: ODWSGMKOTKPSQE-UHFFFAOYSA-H
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Description

Ytterbium(III) Carbonate Hydrate is a chemical compound with the formula Yb2(CO3)3·xH2O. It is a rare earth metal carbonate that contains ytterbium in the +3 oxidation state. This compound is typically found as a white powder and is used in various scientific and industrial applications due to its unique properties.

Scientific Research Applications

Ytterbium(III) Carbonate Hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other ytterbium compounds and materials.

    Biology: Employed in the preparation of luminescent materials for biological imaging.

    Medicine: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: Utilized in the production of specialty glasses and ceramics, as well as in the development of catalysts for various chemical reactions.

Safety and Hazards

Ytterbium(III) Carbonate Hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers

This compound has been cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .

Mechanism of Action

Target of Action

Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system

Mode of Action

It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.

Biochemical Pathways

A study on the hydration of gas-phase ytterbium ion complexes, which could be related to this compound, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.

Pharmacokinetics

It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ytterbium(III) Carbonate Hydrate can be synthesized through the reaction of ytterbium salts with carbonate ions. One common method involves dissolving ytterbium nitrate or ytterbium chloride in water and then adding a solution of sodium carbonate or ammonium carbonate. The reaction precipitates ytterbium carbonate, which can then be filtered, washed, and dried to obtain the hydrate form.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation reactions. The process typically includes the following steps:

  • Dissolution of ytterbium oxide in nitric acid to form ytterbium nitrate.
  • Addition of a carbonate source, such as sodium carbonate, to precipitate ytterbium carbonate.
  • Filtration and washing of the precipitate to remove impurities.
  • Drying the product to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes various chemical reactions, including:

    Decomposition: Upon heating, it decomposes to form ytterbium oxide, carbon dioxide, and water.

    Acid-Base Reactions: It reacts with acids to form ytterbium salts and carbon dioxide.

    Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).

Common Reagents and Conditions:

    Decomposition: Heating at high temperatures (above 300°C).

    Acid-Base Reactions: Reaction with strong acids like hydrochloric acid or sulfuric acid.

    Complexation: Reaction with chelating agents in aqueous solutions.

Major Products Formed:

    Decomposition: Ytterbium oxide (Yb2O3), carbon dioxide (CO2), and water (H2O).

    Acid-Base Reactions: Ytterbium salts (e.g., ytterbium chloride, ytterbium sulfate) and carbon dioxide.

    Complexation: Ytterbium-EDTA complexes.

Comparison with Similar Compounds

Ytterbium(III) Carbonate Hydrate can be compared to other rare earth metal carbonates, such as:

  • Europium(III) Carbonate Hydrate
  • Samarium(III) Carbonate Hydrate
  • Gadolinium(III) Carbonate Hydrate

Uniqueness:

  • This compound is unique due to its specific electronic configuration and the resulting luminescent properties, making it particularly useful in optical and imaging applications.
  • Europium(III) Carbonate Hydrate is known for its red luminescence, which is widely used in phosphors for lighting and display technologies.
  • Samarium(III) Carbonate Hydrate has applications in permanent magnets and as a neutron absorber in nuclear reactors.
  • Gadolinium(III) Carbonate Hydrate is extensively used in MRI contrast agents due to its high magnetic moment.

Properties

IUPAC Name

ytterbium(3+);tricarbonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSGMKOTKPSQE-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Yb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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